molecular formula C22H23ClN2O3S B3046503 (6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251614-49-9

(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B3046503
CAS No.: 1251614-49-9
M. Wt: 430.9
InChI Key: LRMLXWOLXMJTDC-UHFFFAOYSA-N
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Description

(6-Chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic small molecule characterized by a benzothiazine-1,1-dioxide core substituted with a 6-chloro group, a p-tolyl (4-methylphenyl) group at position 4, and a 4-methylpiperidin-1-yl methanone moiety at position 2.

Synthetically, the compound likely follows pathways analogous to those described for related benzothiazine derivatives. For instance, nucleophilic substitution or coupling reactions involving sulfonyl chlorides (e.g., ) or alkylation steps (e.g., methyl iodide in ) may be employed to introduce the 4-methylpiperidine and p-tolyl groups. Crystallographic characterization, if performed, could utilize the SHELX software suite for refinement, as noted in .

Properties

IUPAC Name

[6-chloro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-15-3-6-18(7-4-15)25-14-21(22(26)24-11-9-16(2)10-12-24)29(27,28)20-8-5-17(23)13-19(20)25/h3-8,13-14,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMLXWOLXMJTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112732
Record name Methanone, [6-chloro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methyl-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251614-49-9
Record name Methanone, [6-chloro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methyl-1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251614-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [6-chloro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methyl-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone, often referred to as a benzo[b]thiazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN2O3S, with a molecular weight of 388.87 g/mol. The structure includes a chloro group and a dioxido moiety, which are critical for its biological interactions.

Research indicates that compounds in the benzo[b]thiazine class may exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes like monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The inhibition of MAO could lead to increased levels of serotonin and dopamine, potentially benefiting mood disorders .
  • Anticancer Activity : Some derivatives have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is attributed to their ability to interfere with cell signaling pathways related to proliferation and survival .

Biological Activity Data

Activity Details
Enzyme InhibitionInhibits MAO A and B; potential antidepressant effects .
Anticancer PropertiesInduces apoptosis in various cancer cell lines; inhibits tumor growth .
Antimicrobial ActivityExhibits activity against certain bacterial strains; mechanism under study .

Case Studies

  • Antidepressant Effects : A study investigated the effects of similar compounds on MAO inhibition and found significant antidepressant-like activity in animal models. The results indicated a dose-dependent increase in serotonin levels following treatment with the compound .
  • Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cells by activating caspase pathways. The findings suggest that it may serve as a lead compound for developing new anticancer therapies .
  • Antimicrobial Studies : Preliminary tests have shown that this compound exhibits antibacterial activity against certain Gram-positive bacteria. Further research is required to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Differences Biological Relevance (if reported) Reference
6-Chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzothiazin-2-yl(piperidin-1-yl)methanone - 3-Fluorophenyl vs. p-tolyl substituent
- Piperidine vs. 4-methylpiperidine
Not specified, but fluorophenyl groups often enhance metabolic stability and binding affinity .
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives - Piperazine vs. piperidine
- 4-Fluorobenzyl substitution
Explored as tyrosine kinase inhibitors .
4-(Piperidin-1-yl)-4H-benzo[b]tetrazolo-[1,5-d][1,4]diazepin-5(6H)-one - Benzodiazepinone core vs. benzothiazine
- Tetrazole moiety
Structural focus on heterocyclic diversity; bioactivity unspecified .

Substituent Effects

  • Aromatic Ring Substitutions: The p-tolyl group in the target compound introduces steric bulk and lipophilicity compared to the 3-fluorophenyl group in . Methyl groups (p-tolyl) may enhance membrane permeability, while fluorine (3-fluorophenyl) can improve electronic effects and metabolic stability .
  • Piperidine/Piperazine Moieties :

    • The 4-methylpiperidine in the target compound may offer enhanced conformational rigidity compared to unsubstituted piperidine () or piperazine derivatives (). Methyl groups can modulate solubility and CNS penetration .

Heterocyclic Core Variations

  • Benzothiazine vs. Benzodiazepine/Pyrimidine: The benzothiazine-1,1-dioxide core (target compound) provides a planar, electron-deficient system distinct from the diazepinone () or pyrimidine () cores. Such differences influence binding to biological targets; e.g., sulfone groups may interact with cysteine residues in enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

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